molecular formula C11H11N5O3 B11107926 N'-(Acetyloxy)-4-amino-N-phenyl-1,2,5-oxadiazole-3-carboximidamide

N'-(Acetyloxy)-4-amino-N-phenyl-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11107926
M. Wt: 261.24 g/mol
InChI Key: LRQXXWJXOPFLAH-UHFFFAOYSA-N
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Description

(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE typically involves the reaction of 4-amino-1,2,5-oxadiazole with phenylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often using solvents like toluene or dichloromethane. The reaction mixture is usually stirred at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)(PHENYLAMINO)METHYLIDENE]AMINO ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11N5O3

Molecular Weight

261.24 g/mol

IUPAC Name

[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-phenylcarbonimidoyl]amino] acetate

InChI

InChI=1S/C11H11N5O3/c1-7(17)18-16-11(9-10(12)15-19-14-9)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,15)(H,13,16)

InChI Key

LRQXXWJXOPFLAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC(=NC1=CC=CC=C1)C2=NON=C2N

solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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